Cas no 79617-96-2 ((1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative featuring a 3,4-dichlorophenyl substituent and a methylamine group. Its stereospecific (1S,4S) configuration ensures precise molecular interactions, making it valuable for pharmacological and chemical research. The compound's rigid tetrahydronaphthalene scaffold, combined with electron-withdrawing chlorine atoms, enhances its potential as a ligand or intermediate in medicinal chemistry. The N-methylamine moiety further contributes to its reactivity, enabling selective modifications. This compound is particularly useful in studies targeting central nervous system (CNS) receptors or as a building block for structurally complex molecules. High purity and well-defined stereochemistry ensure reproducibility in experimental applications.
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine structure
79617-96-2 structure
商品名:(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS番号:79617-96-2
MF:C17H17Cl2N
メガワット:306.229582548141
CID:60108

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 化学的及び物理的性質

名前と識別子

    • Sertraline
    • (1s-cis)-1,2,3,4-tetrahydro-4-(3,4-dichlorophenyl)-n-methyl-1-naphthalenamin
    • 1,2,3,4-tetrahydro-4-(3,4-dichlorophenyl)-n-methyl-1-naphthalenamin(1s-cis
    • cp51974
    • (1s,4s)-4-(3,4-dichlorophenyl)-n-methyl-1,2,3,4-tetrahydro-1-naphthalenamine
    • (1s-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-n-methyl-1-naphthalenamine
    • CIS-(1S)(1R)-N-METHYL-4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-1- NAPHTHALENAMI
    • (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-,(1S,4S)-
    • Apo-Sertraline
    • Lustral
    • Sertralina
    • Sertralinum
    • Zoloft
    • Sertraline IMpurity
    • インチ: 1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1
    • InChIKey: VGKDLMBJGBXTGI-SJCJKPOMSA-N
    • ほほえんだ: CN[C@H]1CC[C@@H](C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C31

計算された属性

  • せいみつぶんしりょう: 305.07400
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状:
  • PSA: 12.03000
  • LogP: 5.57050
  • ようかいせい:

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-150167-2.5g
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
79617-96-2
2.5g
$41.0 2023-06-08
Enamine
EN300-150167-0.5g
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
79617-96-2
0.5g
$23.0 2023-06-08
Enamine
EN300-150167-0.25g
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
79617-96-2
0.25g
$22.0 2023-06-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S926182-250mg
Sertraline
79617-96-2 >99%
250mg
¥850.00 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S926182-100mg
Sertraline
79617-96-2 >99%
100mg
¥450.00 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S926182-1g
Sertraline
79617-96-2 >99%
1g
¥3,068.00 2022-08-31
Enamine
EN300-150167-1.0g
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
79617-96-2
1g
$24.0 2023-06-08
Enamine
EBC-26559-25mg
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
79617-96-2
25mg
$56.0 2023-09-27
Enamine
EBC-26559-75mg
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
79617-96-2
75mg
$94.0 2023-09-27
1PlusChem
1P00582O-100mg
(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
79617-96-2 >99%
100mg
$78.00 2024-04-21

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: (-)-Mandelic acid Solvents: Toluene ;  heated; cooled
1.2 Reagents: Ammonia Catalysts: Di-μ-iododiiodobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]d… ;  8 h, 80 °C; 80 °C → rt; 6 h, rt
1.3 Catalysts: Potassium tert-butoxide Solvents: Toluene ,  Water ;  1 h, reflux; reflux → rt
リファレンス
A Low-Waste Process To Sertraline By Diastereomeric Crystal Resolution and Waste Isomer Racemization
Blacker, A. John; Brown, Stuart; Clique, Blandine; Gourlay, Brian; Headley, Catherine E.; et al, Organic Process Research & Development, 2009, 13(6), 1370-1378

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Calcium carbonate ,  Palladium Solvents: Tetrahydrofuran ,  Carbon dioxide ;  175 bar, 120 °C
リファレンス
Continuous flow hydrogenation of a pharmaceutical intermediate, [4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalenyidene]-methylamine, in supercritical carbon dioxide
Clark, Peter; Poliakoff, Martyn; Wells, Andy, Advanced Synthesis & Catalysis, 2007, 349, 2655-2659

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Raw materials

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Preparation Products

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 関連文献

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amineに関する追加情報

Compound Introduction: (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 79617-96-2)

The compound (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, identified by its CAS number 79617-96-2, is a sophisticated organic molecule with significant potential in the field of pharmaceutical research. This chiral amine derivative belongs to the tetrahydronaphthalene family, featuring a complex stereogenic center that makes it a subject of intense interest for medicinal chemists. The presence of both chlorine substituents and a methyl group at the phenyl ring enhances its structural diversity, making it a versatile scaffold for drug discovery.

In recent years, the exploration of tetrahydronaphthalene derivatives has gained considerable attention due to their unique pharmacological properties. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The stereochemistry of the molecule plays a crucial role in determining its biological efficacy, with the (1S,4S) configuration being particularly studied for its potential therapeutic benefits. This specific arrangement of stereocenters influences the molecule's interaction with biological targets, making it an attractive candidate for further development.

The synthesis of (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves multi-step organic transformations that require precise control over reaction conditions. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical outcome. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. These efforts have led to significant advancements in the preparation of enantiomerically pure compounds like this one.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have been investigating its interaction with various biological receptors and enzymes to identify new therapeutic pathways. Preliminary studies suggest that it may modulate neurotransmitter systems relevant to central nervous system disorders. The dichlorophenyl moiety contributes to its lipophilicity, which is often essential for crossing biological membranes and achieving effective drug delivery. Additionally, the N-methyl group enhances metabolic stability, making it a promising candidate for further pharmacological exploration.

The field of chiral chemistry has seen remarkable progress in recent years, particularly in understanding how stereochemistry influences biological activity. Compounds like (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exemplify this trend by showcasing how careful molecular design can lead to potent and selective therapeutic agents. The integration of computational methods and high-throughput screening has accelerated the process of identifying promising candidates for further development. These tools allow researchers to predict molecular properties and optimize structures more efficiently than traditional methods alone.

Current research in this area is focused on expanding the chemical space explored by tetrahydronaphthalene derivatives. By modifying functional groups and exploring different stereochemical configurations, scientists aim to uncover novel biological activities and improve existing ones. The compound's structural features make it an ideal platform for such explorations due to its balance of rigidity and flexibility. This allows for fine-tuning of interactions with biological targets while maintaining overall stability.

In addition to its pharmaceutical applications, this compound has shown promise in materials science research. Its unique structure and properties make it a candidate for developing new materials with specific functionalities. For instance, researchers have been exploring its potential as a building block for supramolecular assemblies or as an intermediate in polymer synthesis. These applications highlight the versatility of tetrahydronaphthalene derivatives beyond traditional drug discovery efforts.

The development of efficient synthetic routes is crucial for both academic research and industrial applications. Recent advances in catalytic methods have enabled more sustainable production processes while maintaining high yields and enantiomeric purity. These innovations are essential for scaling up production and making complex molecules more accessible for further research and commercialization.

As our understanding of molecular interactions continues to evolve, so does our ability to design compounds with tailored properties. The study of (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exemplifies this progress by demonstrating how structural features can be leveraged to achieve specific biological outcomes. This underscores the importance of interdisciplinary collaboration between chemists、biologists、and pharmacologists in advancing drug discovery efforts.

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